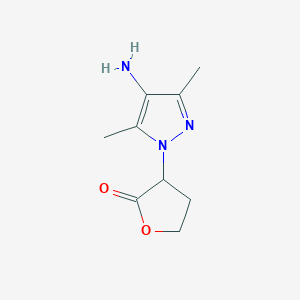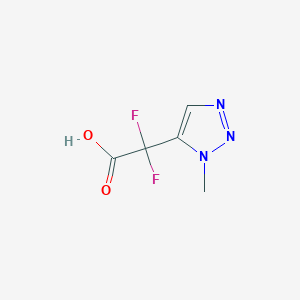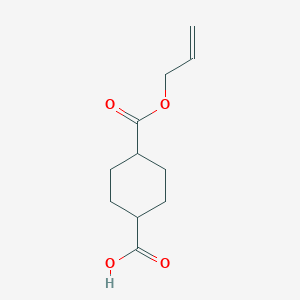
trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with an allyloxycarbonyl group and a carboxylic acid group. It is primarily used in research and development due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with allyloxycarbonylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis .
Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating customized compounds for specific applications .
Wirkmechanismus
The mechanism of action of trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
trans-1,4-Cyclohexanedicarboxylic acid: This compound has two carboxylic acid groups and is used in polymer synthesis.
trans-4-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of an allyloxycarbonyl group and is used in chemical synthesis.
Uniqueness: trans-4-((Allyloxy)carbonyl)cyclohexane-1-carboxylic acid is unique due to its allyloxycarbonyl group, which provides distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it particularly valuable in research and industrial applications where specific functionalization is required .
Eigenschaften
IUPAC Name |
4-prop-2-enoxycarbonylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2,8-9H,1,3-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXQQZBOLYZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075862.png)
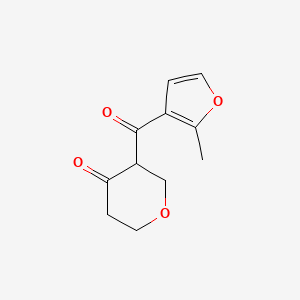

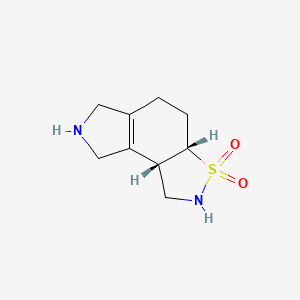
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
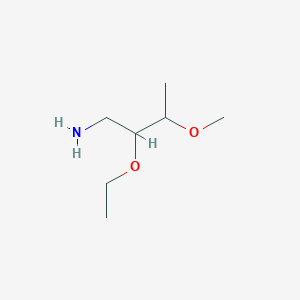
![7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13075915.png)
![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid](/img/structure/B13075929.png)
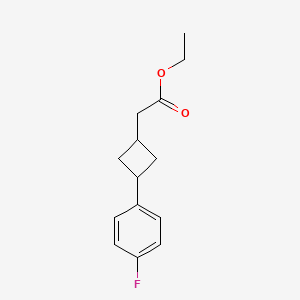
![(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13075933.png)
